molecular formula C27H30O15 B10823092 Kaempferol-7-O-neohesperidoside

Kaempferol-7-O-neohesperidoside

Cat. No.: B10823092
M. Wt: 594.5 g/mol
InChI Key: ZEJXENDZTYVXDP-UHFFFAOYSA-N
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Description

Kaempferol-7-O-neohesperidoside is a flavonoid glycoside that is naturally found in various plants, including the seeds of the Litchi chinensis fruit . This compound is known for its potential health benefits, particularly its anti-cancer properties . It is a derivative of kaempferol, a well-known flavonoid, and is characterized by the presence of a neohesperidose sugar moiety attached to the kaempferol molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-7-O-neohesperidoside typically involves the glycosylation of kaempferol with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to the kaempferol molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the attachment of the sugar moiety.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as the seeds of Litchi chinensis. This process includes steps like solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-7-O-neohesperidoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.

Scientific Research Applications

Mechanism of Action

Kaempferol-7-O-neohesperidoside exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol-7-O-neohesperidoside is unique due to its specific glycosylation pattern. Similar compounds include:

    Kaempferol-3-O-glucoside: Another glycoside of kaempferol, but with a glucose moiety instead of neohesperidose.

    Quercetin-7-O-neohesperidoside: A similar flavonoid glycoside with quercetin as the aglycone.

    Rutin: A glycoside of quercetin with a rutinose sugar moiety.

These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, stability, and bioavailability.

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJXENDZTYVXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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